molecular formula C7H14ClN B3000870 bicyclo[3.1.1]heptan-2-amine hydrochloride CAS No. 2225137-02-8

bicyclo[3.1.1]heptan-2-amine hydrochloride

Cat. No.: B3000870
CAS No.: 2225137-02-8
M. Wt: 147.65
InChI Key: HJOFVDPAUZZWDE-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a bicyclo[3.1.1]heptane framework with an amine group at the second position, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.1]heptan-2-amine hydrochloride typically involves the ring-opening reactions of [3.1.1]propellane. One common method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening reactions and subsequent purification steps to ensure high purity and yield. The use of photocatalytic conditions and redox-active esters can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted bicyclo[3.1.1]heptane derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The compound’s unique bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptan-2-amine hydrochloride
  • Bicyclo[1.1.1]pentan-2-amine hydrochloride

Uniqueness

Bicyclo[3.1.1]heptan-2-amine hydrochloride is unique due to its specific bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Its stability, rigidity, and potential for functionalization make it a valuable compound in various research and industrial applications .

Biological Activity

Bicyclo[3.1.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework that contributes to its rigidity and stability, which are advantageous for binding interactions with biological targets. Its molecular formula is C7_7H12_{12}ClN, with a molecular weight of approximately 151.64 g/mol.

The biological activity of this compound is primarily attributed to its amine group, which can engage in hydrogen bonding and electrostatic interactions with various molecular targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing systems such as dopamine and serotonin pathways.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiviral Properties : Research indicates that derivatives of bicyclo[3.1.1]heptan-2-amine exhibit promising antiviral activity, particularly against herpes simplex virus (HSV) .
  • Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitters suggests it may modulate synaptic transmission .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including photochemical cycloaddition reactions which allow for the introduction of functional groups that enhance biological activity .

Table 1: Synthesis Methods and Yields

MethodYield (%)Reference
Photochemical cycloaddition70
Hydrolysis of iminesVaries
HydrogenationHigh

Case Studies

Several case studies have examined the biological activity of bicyclo[3.1.1]heptan derivatives:

  • Antiviral Activity : A study demonstrated that certain derivatives exhibited IC50_{50} values lower than acyclovir, indicating significant antiviral potential against HSV .
  • Neuropharmacological Studies : In vitro assays suggested that bicyclo[3.1.1]heptan derivatives could modulate dopamine receptor activity, which may have implications for treating neurological disorders .

Comparison with Similar Compounds

This compound can be compared with other bicyclic compounds to highlight its unique properties:

CompoundStructure TypeUnique Features
Bicyclo[2.2.1]heptan-2-amineBicyclicMore stable due to additional ring fusion
Bicyclo[1.1.1]pentan-2-amineBicyclicDifferent ring size and position of amine group
Bicyclo[4.2.0]octan-2-amineBicyclicLarger ring system with different reactivity

The unique three-dimensional arrangement of this compound enhances its reactivity and biological interactions compared to these similar compounds.

Properties

IUPAC Name

bicyclo[3.1.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-2-1-5-3-6(7)4-5;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOFVDPAUZZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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